![molecular formula C17H22N4O2 B2806331 4-(dimethylamino)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1797551-88-2](/img/structure/B2806331.png)
4-(dimethylamino)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
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Description
4-(dimethylamino)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, also known as DTBP, is a chemical compound that belongs to the family of benzamides. DTBP has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Microplastic Identification Using 4-Dimethylamino-40-Nitrostilbene (DANS) Fluorescent Dye
Abstract: Microplastics, which are synthetic organic polymers with sizes ranging from less than 5 mm to nanometer scale, pose a significant environmental challenge. In this context, the use of 4-dimethylamino-40-nitrostilbene (DANS) as a fluorescent dye has emerged as a valuable tool for detecting and analyzing microplastics in water environments.
Key Findings:- DANS staining facilitates different detection and analysis strategies using fluorescence microscopy, including epi-fluorescence fragments visualization, confocal microscopy, and phasor analysis for quantifying plastic components .
Temperature-Sensitive Protonation Behavior of DMAP Derivatives
Abstract: In a study exploring the protonation behavior of 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP (4-dimethylaminopyridine) with pentafluoropyridine, an unexpected impact of temperature was observed.
Key Findings:properties
IUPAC Name |
4-(dimethylamino)-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-20(2)15-5-3-13(4-6-15)17(22)19-14-11-18-21(12-14)16-7-9-23-10-8-16/h3-6,11-12,16H,7-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAVWWKVYVCLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide |
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